Cas no 69464-29-5 (6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine)
6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine Chemical and Physical Properties
Names and Identifiers
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- 3-氟-4-溴-1,4-苯并二氧六环
- 6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine
- 6-bromo-7-fluoro-2,3-dihydro-1,4-benzodioxine
- 6-bromo-7-fluoro-2,3-dihydrobenzo[b][1,4]dioxine
- 6-Bromo-7-fluoro-2,3-dihydro-benzo[1,4]dioxine
- SCHEMBL15045882
- 6-Bromo-7-fluoro-2,3-dihydro-1,4-benzodioxin
- DB-124256
- F84783
- 69464-29-5
- MFCD30481214
- SY308766
-
- Inchi: 1S/C8H6BrFO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2
- InChI Key: UHWXQRYGEVQHGN-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2=C(C=1)OCCO2)F
Computed Properties
- Exact Mass: 231.95352g/mol
- Monoisotopic Mass: 231.95352g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 18.5
6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00FGPP-5g |
6-bromo-7-fluoro-2,3-dihydrobenzo[b][1,4]dioxine |
69464-29-5 | 98% | 5g |
$2249.00 | 2024-04-22 | |
| A2B Chem LLC | AH20701-5g |
6-bromo-7-fluoro-2,3-dihydrobenzo[b][1,4]dioxine |
69464-29-5 | 98% | 5g |
$2534.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688304-100mg |
6-Bromo-7-fluoro-2,3-dihydro-1,4-benzodioxin |
69464-29-5 | 98% | 100mg |
¥1874.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688304-250mg |
6-Bromo-7-fluoro-2,3-dihydro-1,4-benzodioxin |
69464-29-5 | 98% | 250mg |
¥3786.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688304-1g |
6-Bromo-7-fluoro-2,3-dihydro-1,4-benzodioxin |
69464-29-5 | 98% | 1g |
¥7065.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688304-5g |
6-Bromo-7-fluoro-2,3-dihydro-1,4-benzodioxin |
69464-29-5 | 98% | 5g |
¥22711.00 | 2024-05-03 | |
| Chemenu | CM595969-100mg |
6-bromo-7-fluoro-2,3-dihydrobenzo[b][1,4]dioxine |
69464-29-5 | 95%+ | 100mg |
$240 | 2024-07-24 | |
| Chemenu | CM595969-250mg |
6-bromo-7-fluoro-2,3-dihydrobenzo[b][1,4]dioxine |
69464-29-5 | 95%+ | 250mg |
$421 | 2024-07-24 | |
| Chemenu | CM595969-1g |
6-bromo-7-fluoro-2,3-dihydrobenzo[b][1,4]dioxine |
69464-29-5 | 95%+ | 1g |
$841 | 2024-07-24 | |
| Chemenu | CM595969-5g |
6-bromo-7-fluoro-2,3-dihydrobenzo[b][1,4]dioxine |
69464-29-5 | 95%+ | 5g |
$2524 | 2024-07-24 |
6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine
6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine: A Comprehensive Overview
6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine, also known by its CAS Registry Number CAS No. 69464-29-5, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydrobenzo[1,4]dioxines, which are derivatives of benzo[1,4]dioxine with additional substituents. The presence of bromine and fluorine atoms at specific positions on the aromatic ring imparts unique electronic and structural properties to this molecule.
The structure of 6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine consists of a benzo[1,4]dioxine core with a six-membered ring fused to an oxygen-containing dioxane ring. The bromine atom is located at the sixth position, while the fluorine atom is at the seventh position on the aromatic ring. This substitution pattern influences the compound's reactivity, stability, and potential applications in various chemical reactions and biological systems.
Recent studies have highlighted the importance of dihydrobenzo[1,4]dioxines as versatile building blocks in organic synthesis. The introduction of halogen atoms like bromine and fluorine further enhances their utility in medicinal chemistry. For instance, 6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine has been explored as a potential precursor for synthesizing bioactive molecules with anti-inflammatory and antioxidant properties.
In terms of synthesis, this compound can be prepared through various methods, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the bromination of a suitable precursor followed by fluorination at specific positions. The choice of reaction conditions and reagents plays a critical role in achieving high yields and maintaining the integrity of the dioxane ring.
The pharmacological evaluation of 6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine has revealed its potential as a lead compound for drug discovery. Preclinical studies suggest that this compound exhibits moderate activity against certain enzymes associated with inflammatory pathways. Its ability to modulate these enzymes makes it a promising candidate for further investigation in the development of anti-inflammatory agents.
Moreover, the electronic properties of this compound make it an interesting subject for studies in materials science. The presence of electron-withdrawing groups like bromine and fluorine can influence its ability to act as an electron acceptor or donor in molecular electronics. This property could be exploited in designing novel materials for optoelectronic applications.
In conclusion, 6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine (CAS No. 69464-29-5) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for researchers in both academic and industrial settings. As ongoing research continues to uncover its full potential, this compound is poised to play a significant role in advancing our understanding of complex chemical systems and their therapeutic applications.
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